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molecular formula C10H8F3NO B2941407 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one CAS No. 60314-64-9

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Cat. No. B2941407
M. Wt: 215.175
InChI Key: RNKYIHDUAJOFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879863B2

Procedure details

3-Bromopropanoyl chloride (3.13 mL, 31.0 mmol) and N,N-dimethylaniline (3.91 mL, 31.0 mmol) were dissolved in methylene chloride (30 ml), 4-trifluoromethylaniline (5 g, 31.0 mmol) was added dropwise at 0° C., and the mixture was stirred at room temperature for 2 hrs. Work-up of the reaction mixture according to a conventional method gave a crude product. The obtained crude product was dissolved in a mixed solvent (100 mL) of methylene chloride/acetonitrile (20/1), potassium hydroxide (2.28 g, 40.6 mmol) and tetrabutylammonium bromide (3.26 g, 6.76 mmol) were added, and the mixture was stirred overnight at room temperature. The solvent was evaporated and, after work-up according to a conventional method, the mixture was purified by silica gel column chromatography to give the title compound (4.6 g, 21.4 mmol, 71%).
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.26 g
Type
catalyst
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4](Cl)=[O:5].CN(C)C1C=CC=CC=1.[F:16][C:17]([F:26])([F:25])[C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1.[OH-].[K+]>C(Cl)Cl.C(Cl)Cl.C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:16][C:17]([F:25])([F:26])[C:18]1[CH:19]=[CH:20][C:21]([N:22]2[CH2:2][CH2:3][C:4]2=[O:5])=[CH:23][CH:24]=1 |f:3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
3.13 mL
Type
reactant
Smiles
BrCCC(=O)Cl
Name
Quantity
3.91 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl.C(C)#N
Name
Quantity
3.26 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the mixture was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.4 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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